molecular formula C19H16ClF3N2OS B2872823 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 450350-47-7

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2872823
CAS No.: 450350-47-7
M. Wt: 412.86
InChI Key: FPONRKDTUUHGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic organic compound designed for advanced biochemical and pharmacological research. This molecule is characterized by a sulfanyl acetamide bridge connecting a 1-ethyl-1H-indole moiety and a 2-chloro-5-(trifluoromethyl)phenyl ring. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and prevalence in pharmacologically active compounds . The primary research application of this compound is in the field of antiviral discovery, particularly as a potential inhibitor of viral RNA-dependent RNA polymerase (RdRp) enzymes. RdRp is a crucial enzyme for the replication of many RNA viruses, including coronaviruses like SARS-CoV-2 and influenza viruses, making it a prominent target for therapeutic intervention . Related sulfanyl acetamide analogs have demonstrated promising inhibitory activity against the RdRp of viruses such as SARS-CoV-2, with some candidates exhibiting efficacy in the low micromolar range (EC50 values of 1.41-3.07 μM) and high selectivity indices in cell-based assays . The mechanism of action is hypothesized to involve direct targeting of the viral RdRp complex, potentially disrupting the RNA synthesis essential for viral replication . Beyond its direct antiviral potential, this compound serves as a valuable building block in medicinal chemistry. Its structure offers multiple sites for chemical modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability. The presence of the sulfanyl (thioether) linkage and the electron-withdrawing trifluoromethyl group on the phenyl ring are key features that influence the compound's electronic properties, lipophilicity, and overall interaction with biological targets. Researchers utilize this compound in high-throughput screening campaigns and as a lead structure for the development of novel therapeutic agents against viral and other diseases. This product is intended for non-human research applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N2OS/c1-2-25-10-17(13-5-3-4-6-16(13)25)27-11-18(26)24-15-9-12(19(21,22)23)7-8-14(15)20/h3-10H,2,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPONRKDTUUHGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the indole moiety and the subsequent attachment of the sulfanylacetamide group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as tert-butyl hydroperoxide (TBHP) under specific conditions.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studies in antiviral, anti-inflammatory, and anticancer research.

    Medicine: Potential therapeutic applications are being explored due to its unique chemical structure.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety, for example, is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Indole vs. Heterocyclic Cores : The target compound’s indole-sulfanyl group distinguishes it from analogs with triazole (), benzothiazole (), or thiadiazole () cores. These heterocycles influence electronic properties and binding interactions.
  • Substituent Effects : The 2-chloro-5-CF3-phenyl group is common in analogs (e.g., ) and likely enhances target affinity via hydrophobic and halogen-bonding interactions.
  • Synthesis Efficiency : Yields for analogs vary widely (19–37%), suggesting the target compound’s synthesis may require optimization if yields are similarly low.

Key Observations :

  • Therapeutic Potential: The target compound’s indole-sulfanyl group may confer advantages in CNS permeability compared to bulkier analogs like benzothiazoles ().
  • Assay Limitations : Biological data for most analogs are sparse, highlighting the need for standardized testing (e.g., kinase inhibition, cytotoxicity) for direct comparisons.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Ethylindole (target) vs. benzothiazole () or triazole () groups may alter susceptibility to cytochrome P450 metabolism.
  • Solubility : Sulfanyl and acetamide groups enhance aqueous solubility compared to purely aromatic analogs (e.g., ).

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C19H16ClF3N2O3S
  • CAS Number : 686743-62-4
  • Molecular Weight : 421.85 g/mol

The compound exhibits biological activity primarily through its interaction with specific cellular pathways. It is believed to inhibit key enzymes involved in cancer cell proliferation and survival, particularly through the modulation of signaling pathways such as MAPK and PI3K/AKT. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Research indicates that this compound has shown promising anticancer properties in various studies. The following table summarizes its activity against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF712.5Induction of apoptosis and cell cycle arrest
A54926.0Inhibition of proliferation via MAPK pathway
NCI-H46042.3Suppression of tumor growth factors

Case Studies

  • Study on MCF7 Cells : A study conducted by Bouabdallah et al. demonstrated that the compound induced significant apoptosis in MCF7 breast cancer cells, with an IC50 value of 12.5 µM. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins .
  • A549 Lung Cancer Study : Wei et al. reported that the compound inhibited A549 lung cancer cell growth with an IC50 value of 26 µM. The study suggested that the compound's efficacy was linked to its ability to disrupt the PI3K/AKT signaling pathway, leading to reduced cell viability .
  • NCI-H460 Non-Small Cell Lung Cancer : Research indicated that at higher concentrations (IC50 = 42.3 µM), the compound suppressed NCI-H460 cell proliferation by modulating growth factor signaling pathways, thus highlighting its potential as a therapeutic agent in lung cancer treatment .

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